molecular formula C8H7NO2 B13120432 1H-Indole-6,7-diol CAS No. 412029-31-3

1H-Indole-6,7-diol

Cat. No.: B13120432
CAS No.: 412029-31-3
M. Wt: 149.15 g/mol
InChI Key: NLCITBUDQXHLLX-UHFFFAOYSA-N
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Description

1H-Indole-6,7-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are crucial in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-6,7-diol typically involves the functionalization of the indole ring. One common method is the hydroxylation of indole derivatives using reagents such as osmium tetroxide or potassium permanganate under controlled conditions. Another approach involves the use of palladium-catalyzed reactions to introduce hydroxyl groups at specific positions on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, dihydroxyindoles, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole-6,7-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its role in various biological processes, including enzyme inhibition and signal transduction.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indole-6,7-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-6,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Biological Activity

1H-Indole-6,7-diol is a compound of significant interest in biological research due to its diverse range of biological activities, including potential anticancer, antiviral, and antimicrobial properties. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with this compound.

This compound is a hydroxylated derivative of indole that serves as a versatile building block for synthesizing more complex indole derivatives. Its unique hydroxylation pattern at positions 6 and 7 contributes to its distinct chemical reactivity and biological activity compared to other indoles. The compound interacts with various molecular targets, including enzymes and receptors, modulating their activity and influencing pathways related to oxidative stress, apoptosis, and cell signaling.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it can interfere with the signaling pathways involved in tumor growth and metastasis.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HeLa (Cervical)12.5Cell cycle arrest
A549 (Lung)18.3Inhibition of migration

Antiviral Activity

This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes. This activity has been observed against various viruses, including influenza and HIV.

Antimicrobial Activity

The compound displays notable antimicrobial effects against a range of bacterial strains. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Anticancer Effects

A study published in Cancer Letters evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Antimicrobial Efficacy

Research conducted by Nandakumar et al. focused on the antimicrobial efficacy of various indole derivatives, including this compound. The study reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antimicrobial agents .

Properties

CAS No.

412029-31-3

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1H-indole-6,7-diol

InChI

InChI=1S/C8H7NO2/c10-6-2-1-5-3-4-9-7(5)8(6)11/h1-4,9-11H

InChI Key

NLCITBUDQXHLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)O)O

Origin of Product

United States

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